(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C25H31N3O5S2 and its molecular weight is 517.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds related to "(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate" have been synthesized and characterized, demonstrating the utility of benzothiazole-imino-benzoic acid derivatives in creating complex molecules. For instance, Mishra et al. (2019) synthesized a series of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, showcasing their antimicrobial activity against human epidemic-causing bacterial strains. This underscores the compound's relevance in medicinal chemistry and its potential for further pharmacological exploration (Mishra et al., 2019).
Biological Activity
The biological activity of benzothiazole derivatives has been a focal point of research, indicating the broader applications of such compounds. For example, Chavan and Pai (2007) explored the antibacterial activity of N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid. Their findings revealed good to moderate antibacterial activity against various microorganisms, highlighting the potential for these compounds in antimicrobial treatments (Chavan & Pai, 2007).
Antimycobacterial and Antimicrobial Activities
Further investigations into the antimicrobial potentials of benzothiazole derivatives, such as the work by Küçükgüzel et al. (2002), have led to the discovery of novel 4-thiazolidinone derivatives with significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This research demonstrates the potential of these compounds in treating tuberculosis and other microbial infections, offering insights into the development of new therapeutic agents (Küçükgüzel et al., 2002).
Synthesis of Heterocycles
The versatility of benzothiazole and its derivatives in synthesizing heterocyclic compounds is illustrated by Sarlo et al. (1981), who studied the rearrangement of 3-iminoisoxazolines to 2-imino-oxazolines. Their work contributes to the understanding of the chemical behaviors and applications of these compounds in synthesizing novel heterocyclic structures, which are crucial in drug development and other areas of chemical research (Sarlo et al., 1981).
Properties
IUPAC Name |
methyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c1-16(2)14-28(15-17(3)4)35(31,32)20-10-7-18(8-11-20)23(29)26-25-27(5)21-12-9-19(24(30)33-6)13-22(21)34-25/h7-13,16-17H,14-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMPWVIIUCTRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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